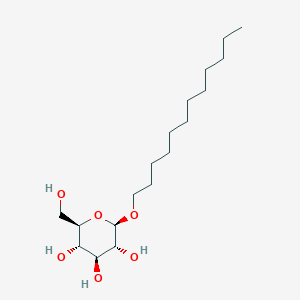Dodecyl b-D-glucopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Drug Delivery
Lauryl glucoside's ability to act as a surfactant and its mild nature make it a potential carrier for drug delivery. Studies have explored its use in:
- Nasal drug delivery: Research suggests lauryl glucoside can enhance the absorption of insulin through the nasal cavity in rats []. However, further investigation is needed to confirm its efficacy and safety in humans.
- Transdermal drug delivery: Lauryl glucoside might improve the penetration of drugs through the skin, potentially aiding in the development of topical drug formulations [].
Antibacterial and Antifungal Properties
Studies suggest lauryl glucoside might exhibit antibacterial and antifungal properties. Research has shown its potential effectiveness against:
Dodecyl β-D-glucopyranoside is a nonionic surfactant with the molecular formula C₁₈H₃₆O₆ and a molar mass of 348.5 g/mol. It is also known by several names, including n-Dodecyl-β-D-glucopyranoside and Dodecyl glucoside. This compound is characterized by its hydrophilic head, derived from glucose, and a hydrophobic tail consisting of a dodecyl group, making it effective in various applications as a surfactant and emulsifier. Dodecyl β-D-glucopyranoside is typically found in a solid form, appearing as a white powder with a characteristic odor .
- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release dodecanol and glucose.
- Micellization: In aqueous solutions, it forms micelles, which can encapsulate hydrophobic substances, enhancing their solubility.
- Catalytic Reactions: Recent studies have shown that micelles formed by dodecyl β-D-glucopyranoside can catalyze reactions, such as the reaction of ascorbic acid with dyes in acidic solutions .
Dodecyl β-D-glucopyranoside exhibits various biological activities:
- Antimicrobial Properties: It has been shown to possess antimicrobial effects against certain bacteria and fungi.
- Cell Membrane Interaction: The compound can interact with cell membranes, which may affect membrane integrity and permeability.
- Use in Drug Delivery: Due to its surfactant properties, it is being explored for use in drug delivery systems, particularly for hydrophobic drugs .
Dodecyl β-D-glucopyranoside can be synthesized through several methods:
- Glycosylation Reaction: This method typically involves the reaction of dodecanol with glucose in the presence of an acid catalyst.
- Enzymatic Synthesis: Using glycosyltransferases to catalyze the transfer of glucose from a donor molecule to dodecanol provides a more selective and environmentally friendly approach.
- Chemical Synthesis: Chemical methods often involve protecting groups to prevent unwanted reactions during the synthesis process .
Dodecyl β-D-glucopyranoside has a wide range of applications:
- Cosmetics and Personal Care Products: It is commonly used as an emulsifier and thickening agent in shampoos, lotions, and other personal care products.
- Pharmaceuticals: Its surfactant properties make it useful in drug formulations, particularly for enhancing the solubility of poorly soluble drugs.
- Biotechnology: It is utilized in cell lysis buffers for protein extraction and purification processes .
Studies on the interactions of dodecyl β-D-glucopyranoside focus on its ability to form micelles and its effects on biological membranes. Research indicates that it can alter membrane fluidity and permeability, which may enhance or inhibit the uptake of drugs or other compounds into cells. Additionally, its interaction with proteins can lead to denaturation or stabilization depending on the concentration used .
Dodecyl β-D-glucopyranoside shares similarities with several other surfactants. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octyl β-D-glucopyranoside | C₁₄H₂₈O₅ | Shorter alkyl chain; more soluble in water |
| Lauryl β-D-glucoside | C₁₂H₂₄O₅ | Similar structure but shorter carbon chain |
| Triton X-100 (Octylphenol ethoxylate) | C₁₄H₂₂O₃ | Nonionic surfactant widely used in laboratories |
Uniqueness of Dodecyl β-D-glucopyranoside:
- The longer dodecyl chain provides better emulsifying properties compared to shorter-chain analogs.
- Its nonionic nature makes it less likely to cause irritation compared to ionic surfactants.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern








